Cinitapride-d5: A Technical Guide on Chemical Properties and Synthesis
Cinitapride-d5: A Technical Guide on Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and synthesis of Cinitapride-d5, a deuterated analog of the gastroprokinetic agent Cinitapride. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including pharmacokinetic studies and as internal standards in bioanalytical assays.
Core Chemical Properties
Cinitapride-d5 is the deuterium-labeled version of Cinitapride.[1] The incorporation of deuterium isotopes results in a higher molecular weight compared to the parent compound, which is a critical feature for its use as an internal standard in mass spectrometry-based analyses.[1] The deuteration is specifically on the ethoxy group, as indicated by its chemical name.[2]
Quantitative data and key chemical identifiers for Cinitapride-d5 are summarized in the table below for clear reference and comparison.
| Property | Data | Citation(s) |
| Compound Name | Cinitapride-d5 | [1][2][3] |
| Chemical Name | 4-amino-N-(1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl)-2-(ethoxy-d5)-5-nitrobenzamide | [2] |
| Molecular Formula | C₂₁H₂₅D₅N₄O₄ | [2][3][4] |
| Molecular Weight | 407.53 g/mol (also reported as 407.518 g/mol and 407.52 g/mol ) | [2][3][5] |
| Accurate Mass | 407.258 | [3] |
| CAS Number | 2714421-62-0 | [1][] |
| Parent Compound CAS | 66564-14-5 (Cinitapride) | [4][5] |
| Appearance | Yellow Solid | [2][] |
| Purity | ≥95% | [] |
| Storage | Store at 2-8°C | [] |
| Solubility | Soluble in Acetone (Slightly), DMSO (Slightly), Methanol (Slightly, Heated) | [] |
Synthesis of Cinitapride-d5
The synthesis of Cinitapride-d5 involves the coupling of two key intermediates. While specific, detailed experimental protocols for the deuterated version are proprietary to manufacturers, the synthetic route can be logically derived from the known synthesis of the parent compound, Cinitapride.
The synthesis of unlabeled Cinitapride is achieved by reacting 4-amino-2-ethoxy-5-nitrobenzoic acid with N-(3-cyclohexene-1-methyl)-4-aminopiperidine in the presence of a coupling agent like ethyl chloroformate.[] For Cinitapride-d5, the deuterium atoms are located on the ethoxy group. Therefore, the synthesis requires the use of a deuterated starting material, specifically 4-amino-2-(ethoxy-d5)-5-nitrobenzoic acid.
Representative Experimental Protocol
The following protocol is a representative methodology based on the known synthesis of Cinitapride and should be adapted and optimized for specific laboratory conditions.
-
Activation of Carboxylic Acid: In an inert atmosphere, dissolve 4-amino-2-(ethoxy-d5)-5-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Cool the solution to 0°C.
-
Addition of Coupling Agent: Add a coupling agent (e.g., ethyl chloroformate or a carbodiimide reagent like DCC/EDC) dropwise to the solution while maintaining the temperature at 0°C. Allow the mixture to stir for 1-2 hours to form the activated intermediate.
-
Coupling Reaction: To the activated intermediate, add a solution of N-(3-cyclohexene-1-methyl)-4-aminopiperidine in the same solvent. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be added to neutralize the acid formed during the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent. Wash the organic layer sequentially with brine and dry it over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure Cinitapride-d5.
Mechanism of Action: Signaling Pathways
Cinitapride exerts its prokinetic effects through a multi-target mechanism involving serotonergic (5-HT) and dopaminergic (D2) receptors in the gastrointestinal tract.[8][9] It acts as an agonist at 5-HT₄ receptors and an antagonist at 5-HT₂ receptors.[8][10] Some evidence also points to agonist activity at 5-HT₁ receptors and antagonist activity at dopamine D₂ receptors.[][9][10]
The primary prokinetic effect is mediated through the activation of 5-HT₄ receptors on enteric neurons. This activation enhances the release of the neurotransmitter acetylcholine (ACh).[10][11] Increased ACh levels then stimulate muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal contractions and improved motility.[11] The antagonistic actions at 5-HT₂ and D₂ receptors further contribute to this prokinetic effect by inhibiting pathways that would otherwise slow down gastrointestinal transit.[8][9]
Application in Experimental Workflows
Due to its stable isotopic label, Cinitapride-d5 is an ideal internal standard for the quantification of Cinitapride in biological matrices (e.g., plasma, serum) using LC-MS/MS. The deuterium label ensures that Cinitapride-d5 has nearly identical chemical and physical properties to Cinitapride, causing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte.
General Protocol for Quantification of Cinitapride using Cinitapride-d5
-
Sample Preparation: A known concentration of Cinitapride-d5 (internal standard) is spiked into all samples, including calibration standards, quality controls, and unknown study samples.
-
Extraction: The analyte (Cinitapride) and the internal standard (Cinitapride-d5) are extracted from the biological matrix. This is typically achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC Separation: The extracted sample is injected into a liquid chromatography system. A suitable column and mobile phase are used to achieve chromatographic separation of Cinitapride from other matrix components. Cinitapride-d5 will co-elute with Cinitapride.
-
MS/MS Detection: The column effluent is directed to a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Cinitapride and Cinitapride-d5 using Multiple Reaction Monitoring (MRM).
-
Quantification: The peak area ratio of the analyte (Cinitapride) to the internal standard (Cinitapride-d5) is calculated. This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of Cinitapride in the unknown samples is then determined by interpolating their peak area ratios from this curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cinitapride-d5 | CymitQuimica [cymitquimica.com]
- 3. Cinitapride-d5 | CAS | LGC Standards [lgcstandards.com]
- 4. Cinitapride-d5 - CAS - 66564-14-5 (non-labelled) | Axios Research [axios-research.com]
- 5. tlcstandards.com [tlcstandards.com]
- 8. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cinitapride : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 11. Cinitapride – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]
